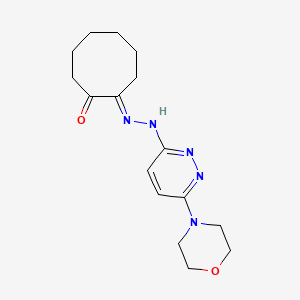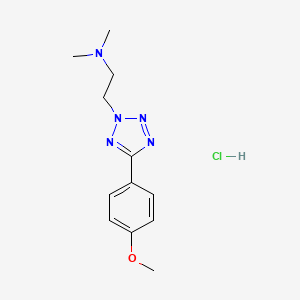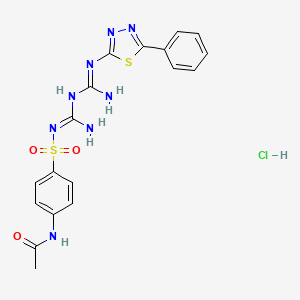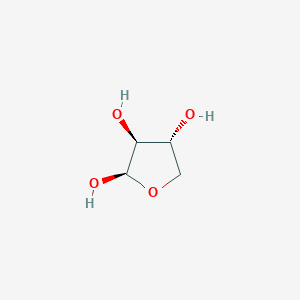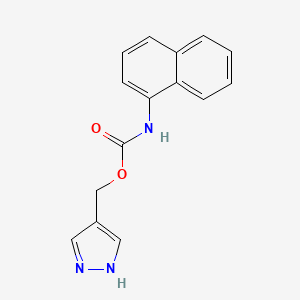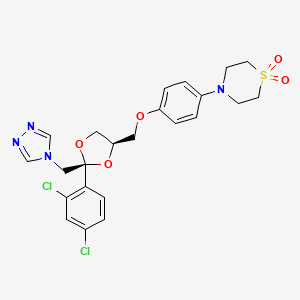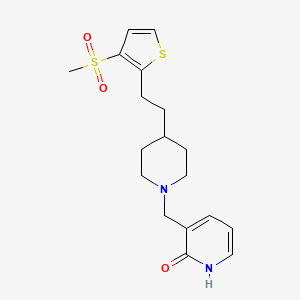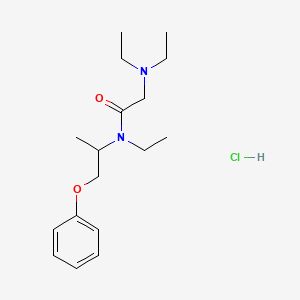
2-(Diethylamino)-N-ethyl-N-(1-phenoxy-2-propyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “C 2053” is a silicon NPN epitaxial planar type transistor designed for radio frequency amplifiers on very high frequency band mobile radio applications . It is widely used in various electronic devices due to its high efficiency and reliability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of silicon NPN epitaxial planar transistors involves several steps, including the deposition of silicon layers, doping to create NPN junctions, and the formation of metal contacts The process typically starts with a silicon wafer, which undergoes epitaxial growth to form a high-purity silicon layer This layer is then doped with impurities to create the NPN structureThe reaction conditions include high temperatures and controlled environments to ensure precise doping levels .
Industrial Production Methods: In industrial settings, the production of silicon NPN epitaxial planar transistors like C 2053 involves advanced semiconductor fabrication techniques. These include photolithography, ion implantation, and chemical vapor deposition. The entire process is carried out in cleanroom environments to prevent contamination and ensure the quality of the final product. The transistors are then tested for performance and reliability before being packaged for use in electronic devices .
化学反応の分析
Types of Reactions: The compound C 2053, being a silicon-based transistor, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the electronic properties of the silicon material and the NPN junctions.
Common Reagents and Conditions: The primary reagents used in the preparation of C 2053 include silicon wafers, phosphorus or arsenic for N-type doping, and boron for P-type doping. The conditions involve high temperatures and controlled environments to ensure precise doping and the formation of the epitaxial layers .
Major Products Formed: The major product formed from the preparation of C 2053 is the silicon NPN epitaxial planar transistor itself. This transistor is then used in various electronic applications, particularly in radio frequency amplifiers .
科学的研究の応用
The compound C 2053 has several scientific research applications, particularly in the fields of electronics and semiconductor technology. It is used in the development of high-frequency amplifiers for mobile radio applications. Researchers also study its properties to improve the performance and efficiency of electronic devices. Additionally, C 2053 is used in the design and testing of new semiconductor materials and fabrication techniques .
作用機序
The mechanism of action of C 2053 is based on its ability to amplify radio frequency signals. The NPN structure allows for efficient electron flow, which is essential for amplification. When a small input signal is applied to the base of the transistor, it controls the larger current flow between the collector and emitter, resulting in signal amplification. The molecular targets and pathways involved include the silicon lattice structure and the NPN junctions, which facilitate the movement of electrons and holes .
類似化合物との比較
Similar Compounds: Similar compounds to C 2053 include other silicon NPN epitaxial planar transistors such as 2SC1946A, 2SC1971, and 2SC1946. These transistors are also designed for radio frequency amplifiers and have similar properties and applications .
Uniqueness: What sets C 2053 apart from other similar compounds is its specific design and optimization for very high frequency band mobile radio applicationsAdditionally, the precise doping and fabrication techniques used in its production contribute to its superior quality and functionality .
特性
CAS番号 |
97702-97-1 |
|---|---|
分子式 |
C17H29ClN2O2 |
分子量 |
328.9 g/mol |
IUPAC名 |
2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-5-18(6-2)13-17(20)19(7-3)15(4)14-21-16-11-9-8-10-12-16;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChIキー |
MYEWGKACNYGOJO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


